4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Pyruvate Dehydrogenase Kinase PDHK1 Inhibition Cancer Metabolism

4-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-67-4) is a synthetic small molecule (molecular formula C18H21NO5, molecular weight 331.36 g/mol) featuring a 2,5-dimethylfuran-3-carbonyl-piperidine scaffold linked via an ether bridge to a 6-methyl-2H-pyran-2-one moiety. The compound is disclosed as part of a broader series of piperidinyl derivatives claimed as inhibitors of pyruvate dehydrogenase kinase (PDHK, notably PDHK1), a metabolic target implicated in cancer cell survival under hypoxic conditions, in patents assigned to Merck Patent GmbH (e.g., US-20190010151-A1, WO2017161524A1).

Molecular Formula C18H21NO5
Molecular Weight 331.368
CAS No. 1787880-67-4
Cat. No. B2566970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1787880-67-4
Molecular FormulaC18H21NO5
Molecular Weight331.368
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C
InChIInChI=1S/C18H21NO5/c1-11-8-15(10-17(20)23-11)24-14-4-6-19(7-5-14)18(21)16-9-12(2)22-13(16)3/h8-10,14H,4-7H2,1-3H3
InChIKeyYOQFCEAEBAMDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-67-4): Procurement-Relevant Chemical Profile and Patent Pedigree


4-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-67-4) is a synthetic small molecule (molecular formula C18H21NO5, molecular weight 331.36 g/mol) featuring a 2,5-dimethylfuran-3-carbonyl-piperidine scaffold linked via an ether bridge to a 6-methyl-2H-pyran-2-one moiety [1]. The compound is disclosed as part of a broader series of piperidinyl derivatives claimed as inhibitors of pyruvate dehydrogenase kinase (PDHK, notably PDHK1), a metabolic target implicated in cancer cell survival under hypoxic conditions, in patents assigned to Merck Patent GmbH (e.g., US-20190010151-A1, WO2017161524A1) [2][3]. This patent lineage establishes a clear therapeutic rationale centered on metabolic oncology. For procurement, the compound is commercially available from multiple vendors with typical purity specifications of 95% or higher, intended exclusively for research use [1].

Why 4-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Cannot Be Substituted by Generic Analogs: Structural Determinants of Target Engagement


The compound's biological activity is dictated by a precise three-module architecture: a 2,5-dimethylfuran-3-carbonyl group, a piperidine linker, and a 6-methyl-2H-pyran-2-one ether terminus. Substituting any module—for example, replacing the 2,5-dimethylfuran with a benzoyl (e.g., 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one) or sulfonyl group—fundamentally alters the electronic surface, hydrogen-bonding capacity, and steric profile of the molecule, which in turn shifts its target selectivity profile away from PDHK1 toward other enzymes such as PI3-kinases or receptor tyrosine kinases [1]. The 2,5-dimethylfuran moiety contributes low aromaticity and unique oxygen-mediated interactions that are absent in phenyl or heteroaryl replacements, while the 6-methyl-2H-pyran-2-one ring offers distinct metabolic stability compared to more labile lactone or pyridone alternatives. These structural features are not interchangeable; a generic analog will almost certainly exhibit a different primary target and selectivity window, invalidating any structure–activity relationship (SAR) hypothesis built around the original scaffold.

Quantitative Differentiation Evidence for 4-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Against Closest Analogs


PDHK1 Inhibitory Activity Inferred from Patent SAR Tables: 2,5-Dimethylfuran vs. Phenyl and Thienyl Analogs

In Merck Patent GmbH's PDHK inhibitor series (US-20190010151-A1), compounds bearing a 2,5-dimethylfuran-3-carbonyl substituent on the piperidine nitrogen consistently appear among the more potent examples, whereas close analogs with benzoyl, thienylcarbonyl, or unsubstituted furan-3-carbonyl groups show markedly reduced activity. Direct compound-specific IC50 values for the target compound are not publicly isolated; however, representative PDHK1 IC50 values for structurally proximal examples bearing the 2,5-dimethylfuran-3-carbonyl motif are in the range of 50–500 nM in recombinant enzyme assays, compared to >1 µM for corresponding benzoyl variants [1]. This suggests that the 2,5-dimethylfuran group provides a favorable fit within a lipophilic pocket of the PDHK1 ATP-binding site, a feature not replicated by simpler aryl groups.

Pyruvate Dehydrogenase Kinase PDHK1 Inhibition Cancer Metabolism

Selectivity Over PI3Kδ: Differentiating the 2,5-Dimethylfuran Analog from 4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

A structurally related compound, 4-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, is reported as a Class I PI3-kinase inhibitor with activity primarily against the p110δ isoform . In contrast, the 2,5-dimethylfuran-3-carbonyl derivative is claimed in patents as a PDHK inhibitor, suggesting a divergence in primary target. While no direct selectivity panel data exists for the target compound, the absence of PI3K claims in the PDHK patent families and the known SAR of the scaffold indicate that the 2,5-dimethylfuran group steers the molecule away from PI3Kδ engagement. This target switch is critical: a PI3Kδ inhibitor may cause immunosuppression, whereas a PDHK1 inhibitor is expected to selectively impair cancer cell metabolism without broad immune suppression [1].

Kinase Selectivity PI3Kδ Off-Target Profiling

Metabolic Stability Advantage of the 2H-Pyran-2-one Ring vs. Labile Lactone Analogs

The 6-methyl-2H-pyran-2-one (α-pyrone) ring present in the target compound is known to be significantly more resistant to hydrolytic ring-opening and Phase I metabolism than simple δ-valerolactone or coumarin-based ethers [1]. While direct microsomal stability data for the target compound are unavailable, cross-study comparisons indicate that 6-substituted 2H-pyran-2-ones typically exhibit human liver microsome (HLM) half-lives (t1/2) > 60 min, whereas unsubstituted pyran-2-one ethers or lactone-containing analogs often show t1/2 < 30 min [2]. The presence of the 6-methyl group further stabilizes the ring against nucleophilic attack by glutathione and esterases, a property that is critical for maintaining compound integrity during prolonged cell-based assays or in vivo pharmacokinetic studies.

Metabolic Stability 2H-Pyran-2-one Microsomal Clearance

Physicochemical Descriptors Differentiating the Compound from Higher-Molecular-Weight PDHK Inhibitors

With a molecular weight of 331.36 Da, a topological polar surface area (TPSA) of approximately 75 Ų, and a calculated cLogP in the range of 2.8–3.2, the target compound occupies a favorable region of drug-like chemical space that balances permeability with solubility. This compares favorably to larger PDHK inhibitors such as AZD7545 (MW ~450 Da, cLogP > 4.5) and dichloroacetate (DCA)-based prodrugs, which suffer from poor pharmacokinetics or off-target effects [1]. The lower molecular weight and moderate lipophilicity suggest a higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) than these comparators, although direct LE/LLE calculations require isolated potency data that are not publicly available [2].

Lipophilic Ligand Efficiency Drug-likeness Physicochemical Properties

Optimal Research and Procurement Use Cases for 4-((1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one


Metabolic Oncology Drug Discovery: PDHK1-Dependent Cancer Cell Line Screening

The compound's inferred PDHK1 inhibitory activity, supported by patent disclosures (US-20190010151-A1, WO2017161524A1), positions it as a tool compound for probing metabolic vulnerabilities in PTEN-deficient or hypoxia-adapted cancer cell lines [1]. Procurement should prioritize batches with ≥95% purity for consistent dose–response profiling in viability assays (e.g., MTT or CellTiter-Glo) under normoxic vs. hypoxic conditions, with expected differential sensitivity observed at concentrations of 1–10 µM based on class-level potency expectations.

Chemical Probe for PDHK1-Mediated Metabolic Reprogramming Studies

For academic groups investigating the PDHK1–pyruvate dehydrogenase axis, the compound provides a commercially accessible alternative to custom-synthesized inhibitors. It should be benchmarked against a structurally distinct PDHK inhibitor (e.g., AZD7545 or DCA) to validate on-target effects in Seahorse flux assays measuring extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) [2]. Procurement from vendors offering batch-specific QC data (NMR, HPLC, MS) is recommended to ensure reproducibility.

Structure–Activity Relationship (SAR) Expansion Around the Furan-Piperidine-Pyranone Core

Medicinal chemistry teams seeking to explore SAR around the N-acyl substituent can use the target compound as a reference point. The 2,5-dimethylfuran group offers a distinct electronic and steric profile compared to the benzoyl, thienyl, and sulfonyl analogs enumerated in patent literature [3]. Procurement in 100–500 mg quantities supports systematic analog synthesis and comparative biochemical profiling.

In Vitro ADME and Selectivity Profiling of a Novel Chemotype

As a representative of the 2,5-dimethylfuran-3-carbonyl piperidine class, the compound is well-suited for broad in vitro ADME panels (CYP inhibition, hERG binding, plasma protein binding) and kinome-wide selectivity screening (e.g., KINOMEscan at 1 µM). The resulting data will directly assess the scaffold's developability and differentiate it from other PDHK chemotypes [4]. This application is particularly valuable for CROs and biotech companies building a data package to support a patent strategy or lead nomination.

Quote Request

Request a Quote for 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.